molecular formula C15H13NO5 B11961737 Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- CAS No. 108621-75-6

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-

Cat. No.: B11961737
CAS No.: 108621-75-6
M. Wt: 287.27 g/mol
InChI Key: GCAXEZKRIHXSIG-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy, nitro, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a suitable base for the subsequent substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activities. The methoxy and phenylmethoxy groups can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-methoxy-3-nitro-2-(phenylmethoxy)-
  • Benzaldehyde, 4-methoxy-2-nitro-3-(methoxy)-
  • Benzaldehyde, 4-methoxy-2-nitro-3-(benzyloxy)-

Uniqueness

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and phenylmethoxy groups enhances its solubility and potential for various chemical transformations .

Properties

CAS No.

108621-75-6

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

4-methoxy-2-nitro-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13NO5/c1-20-13-8-7-12(9-17)14(16(18)19)15(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

GCAXEZKRIHXSIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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